molecular formula C5H9BrO2 B1584029 (S)-2-Bromo-3-methylbutanoic acid CAS No. 26782-75-2

(S)-2-Bromo-3-methylbutanoic acid

Cat. No. B1584029
Key on ui cas rn: 26782-75-2
M. Wt: 181.03 g/mol
InChI Key: UEBARDWJXBGYEJ-BYPYZUCNSA-N
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Patent
US05411980

Procedure details

2-Bromo-3-methylbutyric acid (3.65 g, 20 mmole) was esterified in refluxing methanol containing 2 mL concentrated sulfuric acid for 22 hours. After cooling to room temperature, volatiles were evaporated and the residue was taken up in 50 mL of water and extracted with Et2O. The ether layer was washed with 5% aq. NaHCO3, water brine, and dried over Na2SO4. The desired material was obtained after filtration and removal of volatiles; homogeneous by TLC in 4/1 hexane/EtOAc.
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH:6]([CH3:8])[CH3:7])[C:3]([OH:5])=[O:4].[CH3:9]O>>[Br:1][CH:2]([CH:6]([CH3:8])[CH3:7])[C:3]([O:5][CH3:9])=[O:4]

Inputs

Step One
Name
Quantity
3.65 g
Type
reactant
Smiles
BrC(C(=O)O)C(C)C
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
volatiles were evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
The ether layer was washed with 5% aq. NaHCO3, water brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)OC)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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